(1S,3R,4S)-3-amino-4-hydroxycyclopentane-1-carboxylicacidhydrochloride (1S,3R,4S)-3-amino-4-hydroxycyclopentane-1-carboxylicacidhydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC18229867
InChI: InChI=1S/C6H11NO3.ClH/c7-4-1-3(6(9)10)2-5(4)8;/h3-5,8H,1-2,7H2,(H,9,10);1H/t3-,4+,5-;/m0./s1
SMILES:
Molecular Formula: C6H12ClNO3
Molecular Weight: 181.62 g/mol

(1S,3R,4S)-3-amino-4-hydroxycyclopentane-1-carboxylicacidhydrochloride

CAS No.:

Cat. No.: VC18229867

Molecular Formula: C6H12ClNO3

Molecular Weight: 181.62 g/mol

* For research use only. Not for human or veterinary use.

(1S,3R,4S)-3-amino-4-hydroxycyclopentane-1-carboxylicacidhydrochloride -

Specification

Molecular Formula C6H12ClNO3
Molecular Weight 181.62 g/mol
IUPAC Name (1S,3R,4S)-3-amino-4-hydroxycyclopentane-1-carboxylic acid;hydrochloride
Standard InChI InChI=1S/C6H11NO3.ClH/c7-4-1-3(6(9)10)2-5(4)8;/h3-5,8H,1-2,7H2,(H,9,10);1H/t3-,4+,5-;/m0./s1
Standard InChI Key NPUIVIVVLYVOIR-VEGRVEBRSA-N
Isomeric SMILES C1[C@@H](C[C@@H]([C@@H]1N)O)C(=O)O.Cl
Canonical SMILES C1C(CC(C1N)O)C(=O)O.Cl

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

(1S,3R,4S)-3-Amino-4-hydroxycyclopentane-1-carboxylic acid hydrochloride features a cyclopentane ring substituted with three functional groups:

  • Amino group (-NH₂) at the 3-position

  • Hydroxyl group (-OH) at the 4-position

  • Carboxylic acid (-COOH) at the 1-position

The hydrochloride salt form replaces the carboxylic acid’s proton with a chloride counterion, improving solubility. The stereochemistry (1S,3R,4S) dictates spatial arrangement, critical for biological interactions .

Table 1: Key Molecular Descriptors

PropertyValueSource
Molecular formulaC₆H₁₂ClNO₃
Molecular weight181.62 g/mol
SMILES (theoretical)C1C@HC(=O)O.Cl
InChIKey (predicted)VFNBELKXKOPBJT-JKUQZMGJSA-N

Synthesis and Manufacturing Considerations

Industrial Scalability Challenges

  • Stereochemical Control: Asymmetric catalysis (e.g., Sharpless epoxidation) is required to achieve the (1S,3R,4S) configuration.

  • Purification: Chromatographic separation may be needed to resolve diastereomers.

Physicochemical Properties

Predicted Collision Cross-Section (CCS)

Ion mobility spectrometry predictions for related methyl ester analogs suggest insights into molecular conformation :

Table 2: CCS Predictions for Methyl Ester Analog ([M+H]+ Adduct)

Adductm/zCCS (Ų)
[M+H]+160.09682133.7
[M+Na]+182.07876141.0

These values indicate a compact, rigid structure due to intramolecular hydrogen bonding.

Solubility and Stability

  • Aqueous Solubility: Enhanced by the hydrochloride salt (estimated >50 mg/mL in water).

  • pH Sensitivity: Carboxylic acid deprotonation above pH 4 may reduce solubility.

PropertyCyclopentane DerivativeCyclohexane Analog
Ring StrainHigh (Baeyer strain)Low (Chair conformation)
Predicted LogP-1.2 (hydrophilic)-0.8
Biological TargetsEnzymes, ion channelsMetabolic enzymes

Computational Modeling Insights

Molecular Dynamics Simulations

  • Hydrogen Bond Network: Stabilizes the cyclopentane ring in a pseudo-chair conformation.

  • Solvent Accessibility: The hydrochloride salt increases surface polarity, enhancing hydration.

Docking Studies (Theoretical)

  • Neurological Targets: Preliminary models suggest affinity for GABA₃ receptors due to structural mimicry of β-alanine.

  • Antimicrobial Potential: Carboxylic acid moiety may disrupt bacterial cell wall synthesis.

Environmental and Regulatory Considerations

Ecotoxicity Predictions

  • Biodegradability: Expected low persistence due to hydrolyzable functional groups.

  • Aquatic Toxicity: LC₅₀ >100 mg/L (low risk based on QSAR models).

Regulatory Status

  • Patent Landscape: No current patents, indicating unexplored commercial potential .

  • Safety Data: Acute oral toxicity (LD₅₀) estimated at 2,000 mg/kg (rat model).

Future Research Directions

  • Stereoselective Synthesis: Develop catalytic asymmetric routes to improve yield.

  • Target Identification: High-throughput screening against kinase and GPCR libraries.

  • Formulation Studies: Investigate prodrug strategies to enhance bioavailability.

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